![molecular formula C13H7ClF3NO4 B2654624 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol CAS No. 309727-46-6](/img/structure/B2654624.png)
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a nitro group, a chloro group, and a trifluoromethyl group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol typically involves the nitration of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid. The nitration process is carried out using a mixed acid system within droplet-based microreactors. The optimized reaction conditions include a temperature of 308 K, a molar ratio of nitric acid to sulfuric acid of 1.6, and a molar ratio of nitric acid to the starting material of 0.57 . The addition of acetic anhydride improves the solubility of the etherate in the organic phase and enhances the absorbability of water produced during the reaction, leading to increased conversion and selectivity .
Industrial Production Methods
Industrial production of this compound involves the use of continuous flow nitration processes. These processes are designed to address the challenges associated with the highly exothermic nature of aromatic nitration reactions. The use of microreactor technology allows for better control over reaction parameters, high integration, and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol undergoes various chemical reactions, including:
Substitution: Reactions where the chloro or trifluoromethyl groups can be replaced by other substituents.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nitration: Mixed acid system (nitric acid and sulfuric acid) at 308 K.
Substitution: Various nucleophiles can be used to replace the chloro or trifluoromethyl groups.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.
Major Products
Nitration: this compound.
Substitution: Depending on the nucleophile used, various substituted phenols can be obtained.
Reduction: 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-aminophenol.
Scientific Research Applications
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the trifluoromethyl group enhances its lipophilicity and metabolic stability . These properties contribute to its biological activities and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid: A precursor in the synthesis of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol.
2-Chloro-3-(trifluoromethyl)phenol: An oxygen-containing building block used in chemical synthesis.
4-Chloro-2-(trifluoromethyl)aniline: A compound with similar functional groups used in various chemical reactions.
Uniqueness
This compound is unique due to the combination of its functional groups, which impart specific chemical and biological properties. The presence of both a nitro group and a trifluoromethyl group makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO4/c14-9-5-7(13(15,16)17)1-4-11(9)22-12-6-8(19)2-3-10(12)18(20)21/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDFDHPBOBHNMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=C(C=CC(=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,4-dimethoxyphenyl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2654541.png)
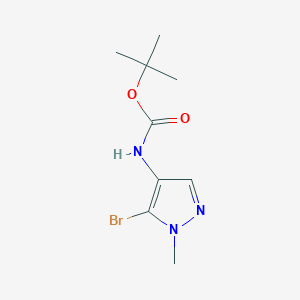
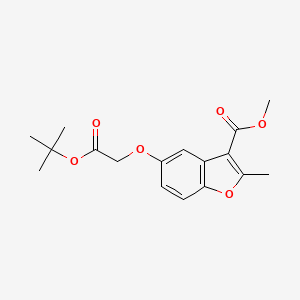
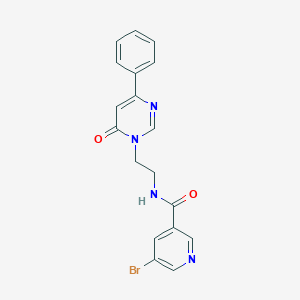
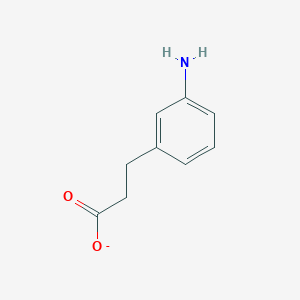

![6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2654548.png)
![2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2654550.png)
![4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol](/img/structure/B2654551.png)
![N-(4-methoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2654552.png)
![1-(4-benzylpiperidin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol hydrochloride](/img/structure/B2654554.png)
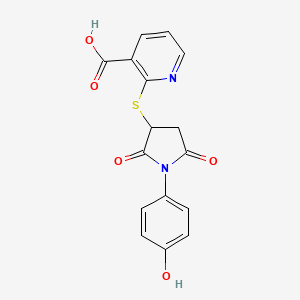
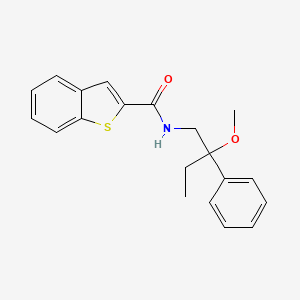
![N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide](/img/structure/B2654564.png)
